molecular formula C18H15ClN2O4 B4208816 2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate

2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B4208816
M. Wt: 358.8 g/mol
InChI Key: JLSLYRZNKAXLSQ-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that features a benzyl ester linked to an indole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and nitro substituents on the benzyl ring, along with the indole structure, makes it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with 2-chloro-4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or more efficient catalysts. The purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl esters.

    Reduction: Conversion of the nitro group to an amino group, yielding 2-amino-4-chlorobenzyl 3-(1H-indol-3-yl)propanoate.

    Oxidation: Formation of indoxyl derivatives or other oxidized products of the indole ring.

Scientific Research Applications

2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or microbial infections.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)acetate: Similar structure but with an acetate ester instead of a propanoate ester.

    2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

    2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoamide: Similar structure but with an amide group instead of an ester group.

Uniqueness

2-chloro-4-nitrobenzyl 3-(1H-indol-3-yl)propanoate is unique due to the combination of its chloro and nitro substituents on the benzyl ring and the indole moiety. This combination provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c19-16-9-14(21(23)24)7-5-13(16)11-25-18(22)8-6-12-10-20-17-4-2-1-3-15(12)17/h1-5,7,9-10,20H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSLYRZNKAXLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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